4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C9H14BrNOS This compound features a bromothiophene moiety attached to a butanol backbone via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 2-amino-2-methyl-1-propanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.
Scientific Research Applications
4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methylamine: This compound shares the bromothiophene moiety but has a different amino linkage.
N-((4-Bromothiophen-2-yl)methyl)butan-2-amine: Similar structure with variations in the amino and butanol components.
Uniqueness
4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(12)2-3-11-5-9-4-8(10)6-13-9/h4,6-7,11-12H,2-3,5H2,1H3 |
InChI Key |
NLCCFHYHTKEWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CS1)Br)O |
Origin of Product |
United States |
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